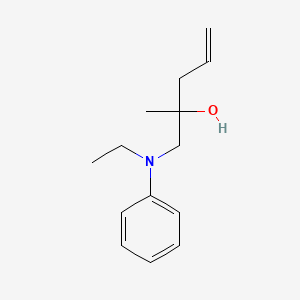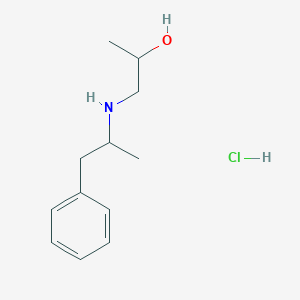![molecular formula C17H19F3SeSi B14563722 Trimethyl(phenyl{[3-(trifluoromethyl)phenyl]selanyl}methyl)silane CAS No. 61665-38-1](/img/structure/B14563722.png)
Trimethyl(phenyl{[3-(trifluoromethyl)phenyl]selanyl}methyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl(phenyl{[3-(trifluoromethyl)phenyl]selanyl}methyl)silane is an organosilicon compound that features a unique combination of silicon, selenium, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(phenyl{[3-(trifluoromethyl)phenyl]selanyl}methyl)silane typically involves the reaction of trimethylsilyl chloride with a bromotrifluoromethane derivative in the presence of a phosphorus(III) reagent that serves as a halogen acceptor . This reaction results in the formation of the desired organosilicon compound.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Trimethyl(phenyl{[3-(trifluoromethyl)phenyl]selanyl}methyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield simpler organosilicon compounds.
Substitution: The trifluoromethyl and silyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethylphenylselenium oxides, while substitution reactions can produce a variety of functionalized organosilicon compounds.
Scientific Research Applications
Trimethyl(phenyl{[3-(trifluoromethyl)phenyl]selanyl}methyl)silane has several scientific research applications:
Biology: The compound’s unique structure allows for the study of selenium-containing biomolecules and their interactions.
Industry: Used in the development of advanced materials with specific properties, such as increased stability or reactivity.
Mechanism of Action
The mechanism by which Trimethyl(phenyl{[3-(trifluoromethyl)phenyl]selanyl}methyl)silane exerts its effects involves the interaction of its functional groups with target molecules. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the silyl group can facilitate the formation of stable intermediates in chemical reactions . The selenium atom can participate in redox reactions, influencing the compound’s overall reactivity.
Comparison with Similar Compounds
Similar Compounds
3-(Trifluoromethyl)phenyltrimethylammonium hydroxide: Used as an intermediate in organic synthesis.
Uniqueness
Trimethyl(phenyl{[3-(trifluoromethyl)phenyl]selanyl}methyl)silane is unique due to the presence of both selenium and trifluoromethyl groups, which confer distinct chemical properties and reactivity patterns. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
61665-38-1 |
|---|---|
Molecular Formula |
C17H19F3SeSi |
Molecular Weight |
387.4 g/mol |
IUPAC Name |
trimethyl-[phenyl-[3-(trifluoromethyl)phenyl]selanylmethyl]silane |
InChI |
InChI=1S/C17H19F3SeSi/c1-22(2,3)16(13-8-5-4-6-9-13)21-15-11-7-10-14(12-15)17(18,19)20/h4-12,16H,1-3H3 |
InChI Key |
BKSMKDSTSJCVSV-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C(C1=CC=CC=C1)[Se]C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Ethyl-6-methylidene-6,7-dihydrofuro[2,3-b]pyridine](/img/structure/B14563663.png)



![3-[Methoxy(methyl)phosphoryl]propane-1,1-diyl diacetate](/img/structure/B14563691.png)

![1-{5-[(Dimethylamino)methylidene]cyclopenta-1,3-dien-1-yl}ethan-1-one](/img/structure/B14563703.png)
![4-[2-(4-Methylphenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14563714.png)
![N,N'-[(Methylazanediyl)di(ethane-2,1-diyl)]bis(N-methylundec-10-enamide)](/img/structure/B14563717.png)


![1-Methyl-4-(propan-2-ylidene)bicyclo[3.2.1]oct-2-ene](/img/structure/B14563743.png)

